![molecular formula C30H26O2 B14409900 1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene CAS No. 86051-16-3](/img/structure/B14409900.png)
1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a buta-1,3-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene typically involves the homocoupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of these catalysts at 60°C for 10 hours. The resulting product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts and reaction conditions remain consistent with those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks methoxy groups.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Similar structure with methoxy groups but different substitution pattern.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
86051-16-3 |
|---|---|
Fórmula molecular |
C30H26O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-4,4-diphenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C30H26O2/c1-31-27-17-13-25(14-18-27)30(26-15-19-28(32-2)20-16-26)22-21-29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-22H,1-2H3 |
Clave InChI |
KXMULJWKWRBYEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


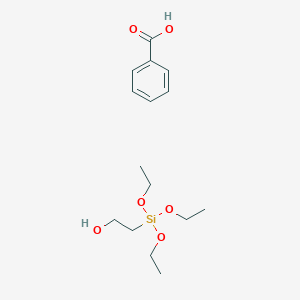
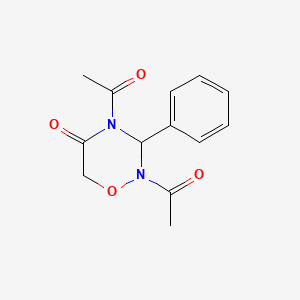
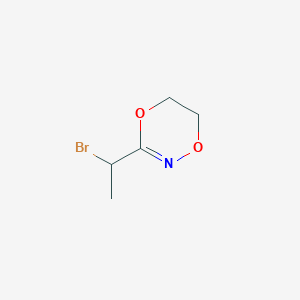
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
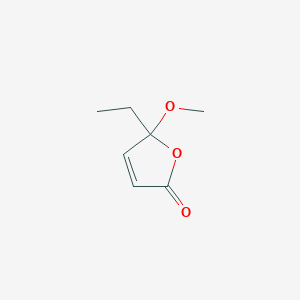
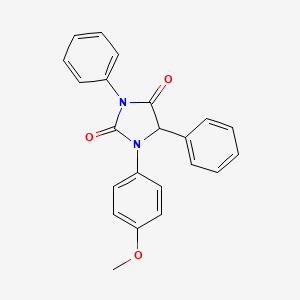
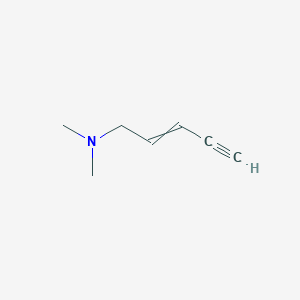
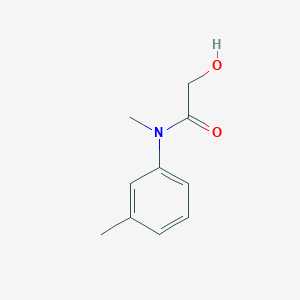

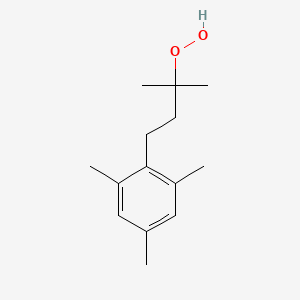
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
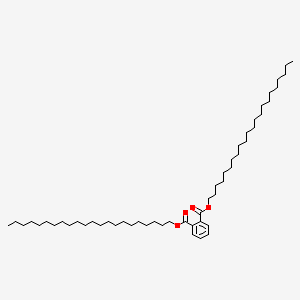
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
